molecular formula C17H19N3O5S2 B2673508 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl pentanoate CAS No. 877650-61-8

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl pentanoate

Cat. No.: B2673508
CAS No.: 877650-61-8
M. Wt: 409.48
InChI Key: MLPBJYHYIKLGQE-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a cyclopropanecarboxamido group at position 3. The thiadiazole ring is linked via a thioether bridge to a 4-oxo-4H-pyran-3-yl moiety, which is esterified with a pentanoate group.

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S2/c1-2-3-4-14(22)25-13-8-24-11(7-12(13)21)9-26-17-20-19-16(27-17)18-15(23)10-5-6-10/h7-8,10H,2-6,9H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPBJYHYIKLGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1=COC(=CC1=O)CSC2=NN=C(S2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl pentanoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the 1,3,4-thiadiazole ring, the introduction of the cyclopropanecarboxamido group, and the coupling of these intermediates with the pyran-4-one and pentanoate moieties. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl pentanoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and pyran rings can be oxidized under specific conditions.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl pentanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl pentanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Cyclopropane vs. Aromatic Substituents : The cyclopropanecarboxamido group in the target compound replaces aromatic or alkylthio groups seen in analogs (e.g., 5e, 4a). This substitution reduces steric bulk compared to benzyl groups while increasing metabolic resistance due to the cyclopropane’s stability .
  • Ester Chain Length: The pentanoate ester (C5) in the target compound may offer a balance between lipophilicity and solubility compared to shorter esters (e.g., methyl or ethyl in 5f, 5g) or aromatic esters (e.g., benzyl in 5h) .

Comparison of Conditions :

  • The target compound’s cyclopropanecarboxamido group likely requires specialized reagents (e.g., cyclopropanecarbonyl chloride), whereas analogs use commercially available aryl halides or benzamides .
  • Yields for analogs range from 68–88%, suggesting that the target’s synthesis may face challenges in purity or reactivity due to its unique substituents.

Physicochemical and Spectral Properties

While spectral data for the target compound are unavailable, analogs provide benchmarks:

  • IR Spectroscopy : Thiadiazole analogs (e.g., 4l in ) show peaks at ~3,450 cm⁻¹ (N-H stretch) and 1,672–1,751 cm⁻¹ (C=O stretches), consistent with amide and ester functionalities .
  • NMR : Analog 5k () exhibits aromatic proton signals at δ 6.8–7.4 ppm and methoxy singlet at δ 3.8 ppm, whereas the target’s cyclopropane protons would likely appear as a multiplet near δ 1.0–1.5 ppm .

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl pentanoate is a complex organic molecule with potential biological activities. This article aims to explore its biological properties, focusing on its pharmacological implications, particularly in the context of neurodegenerative diseases and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of the compound is C20H17N3O5S2C_{20}H_{17}N_{3}O_{5}S_{2} with a molecular weight of 443.5 g/mol . The structural complexity arises from the presence of thiadiazole and pyran rings, which are known for their diverse biological activities.

Anticholinesterase Activity

Recent studies have highlighted the anticholinesterase potential of compounds containing the 1,3,4-thiadiazole moiety. In a study evaluating various derivatives, certain compounds demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The compound under review was noted for its promising activity in this regard.

  • IC50 Values : Some derivatives exhibited IC50 values lower than that of donepezil (IC50 = 0.6 µM), suggesting superior efficacy in inhibiting AChE. For instance, one derivative showed an IC50 value as low as 1.82 nM , indicating potent activity against AChE .

Antimicrobial Activity

The presence of the thiadiazole ring is associated with antimicrobial properties. Compounds similar to this compound have been evaluated for their ability to inhibit bacterial growth. In vitro studies have shown that derivatives can effectively target various pathogens.

Case Studies

  • Neuroprotective Effects : A study focused on the neuroprotective effects of thiadiazole derivatives reported that compounds with similar structures exhibited significant protection against neuronal cell death induced by oxidative stress . This suggests that this compound could be beneficial in developing treatments for neurodegenerative conditions.
  • Anticancer Activity : Research has also indicated that thiadiazole-containing compounds may possess anticancer properties due to their ability to induce apoptosis in cancer cells. The specific mechanisms involve modulation of cell signaling pathways related to cell survival and proliferation .

Data Summary

Biological ActivityObserved EffectsReference
AnticholinesteraseIC50 < 1.82 nM
AntimicrobialEffective against various pathogens
NeuroprotectiveProtects against oxidative stress-induced cell death
AnticancerInduces apoptosis in cancer cells

Q & A

What are the optimal synthetic routes for this compound, and what key reaction conditions ensure high yield?

Category: Basic
Methodological Answer:
The synthesis typically involves a multi-step approach:

Thiadiazole Core Formation: Cyclopropanecarboxamide is coupled to 1,3,4-thiadiazole-2-thiol via nucleophilic substitution under reflux in anhydrous DMF, catalyzed by triethylamine (60–70% yield) .

Pyran Esterification: The thiadiazole intermediate is reacted with 4-oxo-4H-pyran-3-yl pentanoate using a thiomethyl linker. This step requires controlled temperature (0–5°C) to prevent ester hydrolysis .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .

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